molecular formula C15H16N2O B11170374 2-phenyl-N-(pyridin-4-yl)butanamide

2-phenyl-N-(pyridin-4-yl)butanamide

Número de catálogo: B11170374
Peso molecular: 240.30 g/mol
Clave InChI: MODBYAQUXXEFRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-phenyl-N-(pyridin-4-yl)butanamide is a synthetic organic compound with the molecular formula C15H16N2O and an average molecular weight of 240.30 g/mol . This small molecule is characterized by its stereochemistry and belongs to the class of phenylacetamides, featuring a butanamide chain with phenyl and pyridin-4-yl substituents . The compound is provided as a solid for research applications . From a pharmacological perspective, this molecule has been identified in experimental settings as an inhibitor of the lanosterol 14-alpha demethylase (CYP51) target in Mycobacterium tuberculosis . This suggests its potential research value in investigations related to antimicrobial agents and their mechanisms of action. Predicted ADMET data indicates that the compound is expected to have high human intestinal absorption and blood-brain barrier penetration . It is crucial to note that 2-phenyl-N-(pyridin-4-yl)butanamide is not approved for medical use in the US or any other region and is strictly for laboratory research . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

Fórmula molecular

C15H16N2O

Peso molecular

240.30 g/mol

Nombre IUPAC

2-phenyl-N-pyridin-4-ylbutanamide

InChI

InChI=1S/C15H16N2O/c1-2-14(12-6-4-3-5-7-12)15(18)17-13-8-10-16-11-9-13/h3-11,14H,2H2,1H3,(H,16,17,18)

Clave InChI

MODBYAQUXXEFRM-UHFFFAOYSA-N

SMILES canónico

CCC(C1=CC=CC=C1)C(=O)NC2=CC=NC=C2

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-fenil-N-(piridin-4-il)butanamida generalmente implica la reacción del ácido 2-fenilbutanoico con 4-aminopiridina en condiciones apropiadas para formar el enlace amídico deseado. La reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina .

Métodos de producción industrial

La síntesis a gran escala probablemente implicaría condiciones de reacción similares con optimización para el rendimiento y la pureza, posiblemente utilizando reactores de flujo continuo para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

2-fenil-N-(piridin-4-il)butanamida puede sufrir varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Productos principales

Mecanismo De Acción

El mecanismo de acción de la 2-fenil-N-(piridin-4-il)butanamida implica su interacción con objetivos moleculares específicos. Por ejemplo, actúa como un modulador del receptor de andrógenos (AR) de forma selectiva para los tejidos. Esta modulación puede mejorar el tono muscular y tratar las afecciones causadas por la deficiencia de andrógenos . La interacción del compuesto con AR implica la unión al receptor e influencia en su actividad, lo que lleva a efectos posteriores en la expresión génica y la función celular .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Compound Name/Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties Reference
2-Phenyl-N-(pyridin-4-yl)butanamide Phenyl, pyridin-4-yl 238.29 Not reported Moderate polarity, aromatic π-stacking -
2-Amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl)pyridine () Chloro, methylphenyl, pyridine 466–545 268–287 High rigidity, electron-withdrawing Cl
4-Methoxybutyrylfentanyl () Methoxyphenyl, phenethyl-piperidine ~465 Not reported High lipophilicity, opioid receptor affinity
2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanamide () Sulfamoylphenyl, dioxoisoindolinyl 493.53 Not reported Enhanced hydrogen bonding, moderate yield (76%)

Spectroscopic and Analytical Data

While direct spectral data for the target compound are unavailable, trends from analogous compounds suggest:

  • IR spectroscopy : A strong C=O stretch (~1650–1680 cm⁻¹) for the amide group, with pyridine ring vibrations near 1600 cm⁻¹ .
  • ¹H NMR : Signals for pyridin-4-yl protons (δ ~8.5–7.5 ppm) and phenyl protons (δ ~7.2–7.4 ppm), with splitting patterns dependent on substitution .

Q & A

Q. Q1. What are the recommended synthetic strategies for 2-phenyl-N-(pyridin-4-yl)butanamide, and how can reaction conditions be optimized?

A1: Synthesis typically involves coupling a substituted phenylbutanoic acid derivative with 4-aminopyridine. Key steps include:

  • Acylation : Reacting 4-aminopyridine with a phenylbutanoyl chloride intermediate under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine to scavenge HCl) .
  • Purification : Column chromatography or recrystallization to isolate the product. Optimization of solvent polarity (e.g., hexane/ethyl acetate gradients) improves yield .
  • Monitoring : Use TLC or HPLC to track reaction progress and confirm purity .

Q. Q2. How can the structural identity of 2-phenyl-N-(pyridin-4-yl)butanamide be confirmed?

A2: Employ a combination of spectroscopic and analytical techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., pyridinyl protons at δ 8.5–7.5 ppm, amide NH at δ ~10 ppm) and carbon backbone .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C15_{15}H15_{15}N2_2O+^+) .
  • FTIR : Characteristic amide C=O stretch at ~1650–1680 cm1^{-1} .

Advanced Research Questions

Q. Q3. How can computational modeling predict the interaction of 2-phenyl-N-(pyridin-4-yl)butanamide with biological targets?

A3:

  • Docking Studies : Use software like AutoDock Vina to model binding poses with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between the amide group and active-site residues .
  • MD Simulations : Run molecular dynamics (GROMACS/AMBER) to assess stability of ligand-receptor complexes over time .
  • QSAR : Correlate substituent effects (e.g., phenyl vs. pyridinyl groups) with bioactivity using regression models .

Q. Q4. What experimental approaches resolve contradictions in spectroscopic data for polymorphic forms of this compound?

A4:

  • X-ray Crystallography : Use SHELXL for structure refinement to distinguish polymorphs (e.g., differences in torsion angles between phenyl and pyridinyl groups) .
  • PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures .
  • Thermal Analysis : DSC/TGA to identify phase transitions unique to each polymorph .

Q. Q5. How does the compound’s structure influence its pharmacokinetic properties, and how can these be experimentally validated?

A5:

  • Lipophilicity : Measure logP via shake-flask method or HPLC retention times. The pyridinyl group enhances solubility compared to purely aromatic analogs .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption potential .

Methodological Challenges

Q. Q6. How can researchers mitigate racemization during synthesis of chiral analogs of this compound?

A6:

  • Chiral Auxiliaries : Introduce temporary stereochemical control (e.g., Evans oxazolidinones) during acylation .
  • Low-Temperature Conditions : Perform reactions below –20°C to reduce epimerization .
  • Enzymatic Resolution : Use lipases or esterases to separate enantiomers post-synthesis .

Q. Q7. What strategies validate the compound’s role as a selective enzyme inhibitor in complex biological matrices?

A7:

  • Kinase Profiling : Screen against a panel of kinases (e.g., Eurofins KinaseProfiler™) to assess selectivity .
  • Cellular Assays : Measure IC50_{50} in cell lines with/without target enzyme knockout (CRISPR) .
  • SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to quantify binding kinetics in real time .

Data Interpretation

Q. Q8. How should researchers analyze conflicting bioactivity data between in vitro and in vivo studies?

A8:

  • ADME Factors : Check bioavailability differences (e.g., plasma protein binding via equilibrium dialysis) .
  • Metabolite Identification : Use HRMS to detect active/inactive metabolites in vivo .
  • Dose-Response Alignment : Ensure in vivo dosing matches in vitro effective concentrations (accounting for clearance rates) .

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